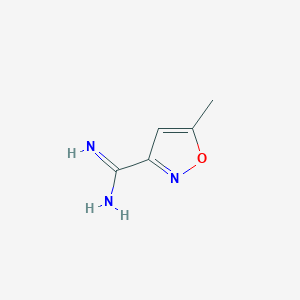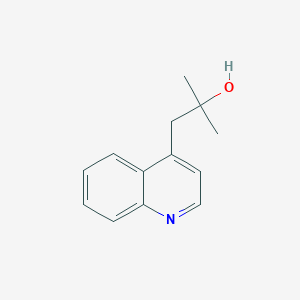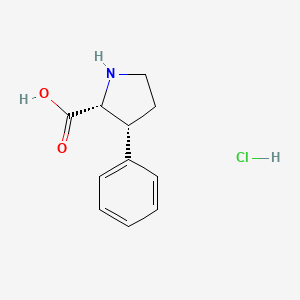
3-Methyl-1-(methylamino)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(methylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO It is a secondary alcohol and an amine, characterized by the presence of both a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to a butane backbone
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One of the methods to synthesize this compound involves the hydroboration-oxidation of 3-methylbut-1-ene.
Addition of Water: Another method involves the addition of water to 3-methylbut-1-ene in the presence of dilute sulfuric acid (H2SO4), following Markovnikov’s rule.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the principles of hydroboration-oxidation and acid-catalyzed hydration can be scaled up for industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form primary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Hydrochloric acid (HCl) and other halogenating agents can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Primary amines or alcohols.
Substitution: Halogenated compounds.
科学研究应用
3-Methyl-1-(methylamino)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways involving amines and alcohols.
Industry: It can be used in the production of specialty chemicals and as a reagent in organic synthesis.
作用机制
The mechanism of action of 3-Methyl-1-(methylamino)butan-2-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors that recognize amine and alcohol groups.
Pathways Involved: It may participate in metabolic pathways involving the oxidation and reduction of amines and alcohols, influencing cellular processes.
相似化合物的比较
3-Methyl-2-butanol: Another secondary alcohol with similar structural features but lacking the methylamino group.
Isoamyl alcohol (3-Methyl-1-butanol): A primary alcohol with a similar carbon backbone but different functional groups.
2-Methyl-2-butanol: A tertiary alcohol with a similar carbon skeleton but different functional groups.
Uniqueness:
- The presence of both a hydroxyl group and a methylamino group in 3-Methyl-1-(methylamino)butan-2-ol makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and potential applications.
属性
分子式 |
C6H15NO |
|---|---|
分子量 |
117.19 g/mol |
IUPAC 名称 |
3-methyl-1-(methylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(8)4-7-3/h5-8H,4H2,1-3H3 |
InChI 键 |
RAKKFSLKTUFWPV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CNC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



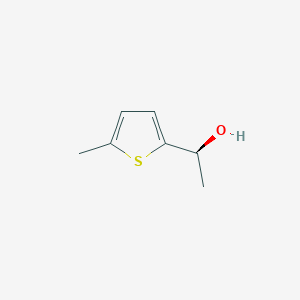
![methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)
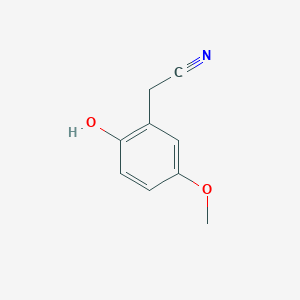
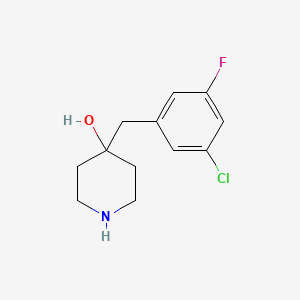
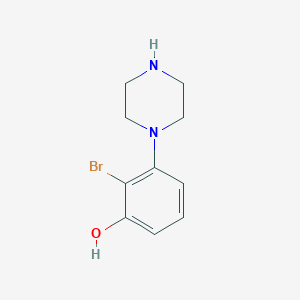
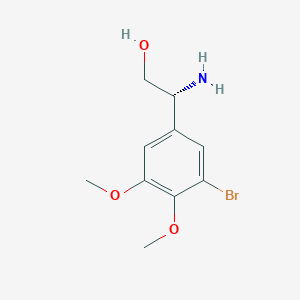
![3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)

